molecular formula C13H11BrO2 B11845179 2-(Bromomethyl)naphthalene-1-acetic acid

2-(Bromomethyl)naphthalene-1-acetic acid

Cat. No.: B11845179
M. Wt: 279.13 g/mol
InChI Key: MNDVQIZCLRTNMD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, featuring a bromomethyl group attached to the second position and an acetic acid group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)naphthalene-1-acetic acid typically involves the bromination of naphthalene derivatives followed by carboxylation. One common method includes the bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-(bromomethyl)naphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient bromination and carboxylation processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl or methylene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl or methylene derivatives.

Scientific Research Applications

2-(Bromomethyl)naphthalene-1-acetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)naphthalene-1-acetic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)naphthalene-1-acetic acid is unique due to the presence of both a bromomethyl group and an acetic acid group on the naphthalene ring

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

2-[2-(bromomethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H11BrO2/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

MNDVQIZCLRTNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CBr

Origin of Product

United States

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